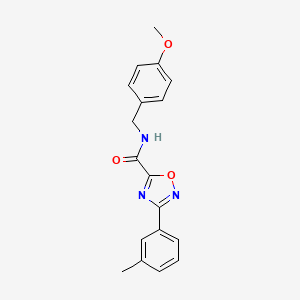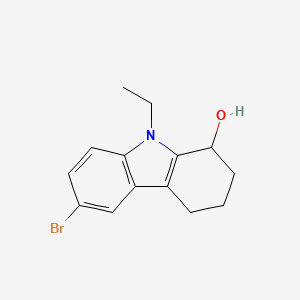
2-(allylthio)-N-(2-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AF-16, and it is a member of the benzamide family of compounds. AF-16 has been studied extensively for its pharmacological properties and its potential use in drug development.
Mécanisme D'action
The mechanism of action of AF-16 is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. AF-16 has also been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
AF-16 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AF-16 has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, AF-16 has been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AF-16 in lab experiments is its potent anticancer activity. AF-16 has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using AF-16 is its potential toxicity. Further studies are needed to determine the safety and toxicity of AF-16 before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on AF-16. One area of research is the development of more potent analogs of AF-16 that may have even greater anticancer activity. Another area of research is the investigation of the potential neuroprotective effects of AF-16 in animal models of neurodegenerative diseases. Finally, further studies are needed to determine the safety and toxicity of AF-16 before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of AF-16 involves the reaction of 2-fluoroaniline with allylthiol in the presence of a base, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified by column chromatography to obtain pure AF-16.
Applications De Recherche Scientifique
AF-16 has been found to have potential applications in several areas of scientific research. One of the most significant areas of research is drug development. AF-16 has been found to have potent anticancer activity, and it has been studied as a potential chemotherapeutic agent. AF-16 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h2-10H,1,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFDIABNNASTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)
![methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5347202.png)
![8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5347207.png)
![1-[(4-propyl-5-pyrimidinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5347215.png)
![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[6-(trifluoromethyl)-2-pyridinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347241.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5347256.png)

![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
